7-Bromo-2-isopropyl-1H-indene
Description
7-Bromo-2-isopropyl-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Properties
IUPAC Name |
7-bromo-2-propan-2-yl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYYOTKNVMQERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-isopropyl-1H-indene typically involves the bromination of 2-isopropyl-1H-indene. This can be achieved through the reaction of 2-isopropyl-1H-indene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-isopropyl-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-isopropyl-1H-indene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium reagents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted indenes depending on the nucleophile used.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: The major product is 2-isopropyl-1H-indene.
Scientific Research Applications
Organic Synthesis
7-Bromo-2-isopropyl-1H-indene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. Key applications include:
- Intermediate for Complex Molecules : It is used as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. The bromine atom enhances its reactivity, facilitating substitution reactions that are crucial for building complex molecular architectures.
- Ligand in Catalytic Reactions : The compound can act as a ligand in transition metal-catalyzed reactions, such as the Suzuki coupling reaction. This application is particularly important in the development of aryl-substituted indenes and indanones, which are essential in creating high-efficiency olefin polymerization catalysts .
Pharmaceutical Development
The potential pharmaceutical applications of this compound are noteworthy:
- Drug Discovery : Its structural properties suggest it may interact with various biological targets, making it a candidate for drug development. Studies on its pharmacokinetics and pharmacodynamics could elucidate its therapeutic potential.
- Bioactivity Studies : Research indicates that derivatives of indene compounds can exhibit significant biological activity, including anti-inflammatory and anticancer properties. Investigating this compound's derivatives could lead to the discovery of novel therapeutic agents .
Case Studies and Research Findings
Several studies have documented the utility of this compound:
- Synthesis and Characterization : Research has demonstrated efficient synthetic routes to obtain this compound with high yields. For instance, a study outlined methods for synthesizing aryl-substituted indenes using this compound as a starting material, showcasing its effectiveness in producing desired products quickly and efficiently .
- Comparative Analysis : Comparative studies with structurally similar compounds have highlighted the unique reactivity of this compound. For example, its isopropyl substitution at position 2 influences its reactivity differently compared to other brominated indenes, suggesting tailored applications based on structural variations.
Mechanism of Action
The mechanism of action of 7-Bromo-2-isopropyl-1H-indene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-1H-indene: The parent compound without the bromine atom.
7-Chloro-2-isopropyl-1H-indene: A similar compound with a chlorine atom instead of bromine.
7-Fluoro-2-isopropyl-1H-indene: A similar compound with a fluorine atom instead of bromine.
Uniqueness
7-Bromo-2-isopropyl-1H-indene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry and various applications.
Biological Activity
7-Bromo-2-isopropyl-1H-indene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique indene structure, which includes a bromine atom at the 7-position and an isopropyl group at the 2-position. The chemical formula for this compound is with a molecular weight of approximately 240.15 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The bromine atom can enhance the lipophilicity of the molecule, allowing it to interact more effectively with cellular membranes and various biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential anticancer activity.
- Receptor Modulation : Molecular docking studies indicate that this compound may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.4 | Apoptosis via caspase activation |
| A549 | 12.8 | Inhibition of cell proliferation |
| MCF-7 | 20.3 | Induction of oxidative stress |
These findings support the hypothesis that the compound may serve as a lead candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial potential suggests that the compound could be explored for use in treating infections caused by resistant strains .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various indene derivatives, including this compound, against breast cancer cells. The results indicated significant cytotoxic effects, leading researchers to propose further investigation into its mechanism of action and potential as a therapeutic agent .
- Molecular Docking Studies : Molecular docking simulations conducted to understand the binding affinity of this compound with different receptors revealed promising interactions that could lead to the development of targeted therapies for cancer and other diseases .
- Antimicrobial Efficacy Assessment : A recent study assessed the antimicrobial properties of various brominated compounds, including this compound. The findings highlighted its effectiveness against multiple pathogens, suggesting its potential role in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
